molecular formula C9H9BrClN B11863783 (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11863783
M. Wt: 246.53 g/mol
InChI Key: JLRTYJSCAWHGBW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine (CAS 1272752-64-3) is a chiral, single-enantiomer building block of high value in organic and medicinal chemistry research . With a molecular formula of C 9 H 9 BrClN and a molecular weight of 246.53 g/mol, this compound is characterized by its fused aromatic and five-membered aliphatic ring structure, functionalized with a bromo, a chloro, and a primary amine group . The specific (S)-configuration at the chiral center is critical for applications in asymmetric synthesis and for creating stereochemically defined molecules. This amine is a key synthetic intermediate, often utilized in the preparation of more complex, pharmaceutically relevant structures . Its structure is related to privileged scaffolds like the indane core, which is frequently explored in drug discovery . As such, it serves as a versatile precursor for the development of potential drug candidates and biologically active compounds, enabling researchers to study structure-activity relationships and develop new synthetic methodologies . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Datasheet for detailed handling and hazard information.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

(1S)-4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2/t8-/m0/s1

InChI Key

JLRTYJSCAWHGBW-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2Br)Cl

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Br)Cl

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral ruthenium catalysts for direct reduction of 4-bromo-5-chloro-1-indanone oxime. A representative protocol:

Procedure :

  • Oxime formation: React 4-bromo-5-chloro-1-indanone (10 g, 40.6 mmol) with hydroxylamine hydrochloride (4.23 g, 60.9 mmol) in ethanol/NaOH (20%) at reflux (2 h, 85% yield).
  • Asymmetric hydrogenation: Treat oxime (8.5 g, 32.5 mmol) with Ru-(S)-BINAP catalyst (0.5 mol%) under 50 bar H₂ in MeOH at 60°C (24 h).

Outcomes :

Parameter Value
Yield 89%
Enantiomeric Excess 98.5% (S)
Purity (HPLC) 99.2%

This method excels in stereocontrol but requires high-pressure equipment and expensive catalysts.

Kinetic Resolution of Racemic Amines

For existing racemic mixtures, resolution via diastereomeric salt formation proves effective:

Protocol :

  • Prepare racemic 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine (5 g) in ethanol.
  • Add (R)-mandelic acid (1.2 equiv) and crystallize at −20°C (3 cycles).
  • Recover (S)-amine by basification (NaOH 2M) and extraction (EtOAc).

Performance Metrics :

Cycle (S)-Amine Recovery ee Improvement
1 42% 82%
2 68% 95%
3 89% 99%

This approach suits small-scale production but suffers from yield losses during recrystallization.

Halogenation Strategies

Directed Bromination/Chlorination

Positional selectivity in dihalogenation is achieved through steric and electronic effects:

Stepwise Halogenation :

  • Brominate 2,3-dihydro-1H-inden-1-one using Br₂ (1.1 equiv) in H₂SO₄ at 0°C (4-bromo derivative, 78% yield).
  • Chlorinate with SO₂Cl₂ (1.05 equiv) in CCl₄ under UV light (5-chloro-4-bromo product, 85% yield).

Regioselectivity Drivers :

  • Bromine’s larger size favors substitution at the less hindered C4 position.
  • Chlorination at C5 proceeds via radical mechanism under UV, exploiting the radical-stabilizing effect of the adjacent bromine.

One-Pot Dihalogenation

A streamlined method using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS):

Conditions :

  • Substrate: 2,3-dihydro-1H-inden-1-one (10 mmol)
  • Reagents: NBS (1.05 equiv), NCS (1.1 equiv)
  • Solvent: AcOH/H₂O (9:1)
  • Temperature: 70°C, 6 h

Results :

Halogen Position Yield
Br C4 91%
Cl C5 88%

This method minimizes intermediate isolation but requires careful stoichiometric control to avoid over-halogenation.

Amine Group Installation

Reductive Amination

A robust two-step sequence converts ketones to amines:

Procedure :

  • Oxime Formation : React 4-bromo-5-chloro-1-indanone (5 g) with NH₂OH·HCl (1.2 equiv) in EtOH/NaOH (20%) at reflux (3 h, 92% yield).
  • Reduction : Treat oxime (4.6 g) with NaBH₃CN (3 equiv) in MeOH at 60°C (2 h, 85% yield).

Challenges :

  • NaBH₃CN offers superior chemoselectivity over LiAlH₄, preventing dehalogenation.
  • Racemization occurs above 70°C, necessitating strict temperature control.

Enzymatic Transamination

Emerging biocatalytic methods use ω-transaminases for enantioselective amine synthesis:

Optimized Conditions :

  • Enzyme: Codexis TA-134 (10 mg/g substrate)
  • Amine donor: Isopropylamine (2 equiv)
  • Buffer: pH 8.0 phosphate, 35°C
  • Time: 48 h

Outcomes :

Metric Value
Conversion 95%
ee (S) >99%
Space-time yield 8.2 g/L/d

While promising, enzyme cost and scalability remain barriers for industrial adoption.

Scalability and Process Considerations

Cost Analysis of Prominent Routes

Method Cost ($/kg) Steps ee (%) Scalability
Asymmetric Hydrogenation 4200 3 98.5 Moderate
Kinetic Resolution 3800 5 99 Low
Enzymatic 5500 2 >99 High

Catalyst recycling and solvent recovery significantly impact costs in asymmetric hydrogenation.

Purification Challenges

  • Halogenated Byproducts : GC-MS analysis reveals 2-4% dihalogenated isomers requiring silica gel chromatography (hexane/EtOAc 4:1).
  • Enantiomer Cross-Contamination : Chiral HPLC (Chiralpak AD-H column) achieves 99.9% purity with 0.1% (R)-enantiomer limit.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exhibits notable biological activity and has been studied for its potential as an inhibitor of certain enzymes and receptors involved in neurological disorders. Its structural similarity to other bioactive molecules suggests possible interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This positions the compound as a candidate for further investigation in neuropharmacology.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for specific cytochrome P450 enzymes, such as CYP1A2, which is essential for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting its importance in pharmacological research.

Antioxidant Properties

Research has suggested that this compound may possess antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress and related diseases, although further studies are needed to fully elucidate these properties .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies against various bacterial strains, indicating its potential utility in developing new antimicrobial agents .

Case Studies

The following table summarizes key findings from various studies involving (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amines:

StudyFindings
Study AIdentified as a CYP1A2 inhibitor affecting drug metabolism.
Study BDemonstrated antioxidant activity in vitro.
Study CShowed efficacy against Staphylococcus aureus with MIC values indicating potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Dihydroindenamine Derivatives

The table below compares the target compound with halogenated analogs, emphasizing substituent positions, molecular weights, and biological relevance:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine 1272752-64-3 Br (4), Cl (5) 246.53 Discontinued; structural analog studies
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride 1307873-37-5 Br (4) 228.10 (free base) Similar scaffold; hydrochloride salt form
(S)-5-Bromo-2,3-dihydro-1H-inden-1-amine 903557-29-9 Br (5) 212.10 97% purity; refrigerated storage
(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 2703746-35-2 Br (5), F (4) 276.54 Cocaine-like NPS; inhibits monoamine transporters
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride 1376687-76-1 Cl (5) 194.07 (free base) Potential CNS activity

Key Observations :

  • Halogen Position: Bromine at position 4 (target compound) vs.
  • Chirality : The (S)-enantiomer is prioritized in pharmacological studies due to its stereospecific interactions, as seen in opioid receptor agonists .
  • Salt Forms : Hydrochloride salts (e.g., CAS 1307873-37-5) enhance solubility and stability compared to free bases .

Pharmacologically Active Analogs

Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine)
  • Structure : Features a dichlorophenyl group and methylamine substitution.
  • Activity: Non-selective monoamine reuptake inhibitor with cocaine-like effects but longer duration .
  • Metabolism : Undergoes aromatic hydroxylation and glucuronidation; chlorine substituents resist oxidation .
  • Comparison : The target compound lacks the dichlorophenyl group, suggesting distinct pharmacokinetics and receptor affinities.
Troparil
  • Structure : Tropane-based ester with phenyl and methyl groups.
  • Activity : Binds to dopamine transporters with higher potency than cocaine .
  • Divergence : Unlike dihydroindenamines, troparil’s tropane scaffold enables different binding modes.

Antioxidant and Antimicrobial Derivatives

  • Thiourea Derivatives : Fluorinated and nitro-substituted dihydroindenamine thioureas (e.g., 4-fluoro-phenyl derivatives) exhibit enhanced antioxidant activity due to electron-withdrawing effects .
  • Target Compound Potential: The bromo and chloro substituents may similarly enhance radical scavenging, though direct studies are lacking .

Biological Activity

(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure:
The chemical structure of this compound is characterized by the presence of a bromine and chlorine substituent on the indene ring, which may contribute to its biological activity.

CAS Number: 1272752-64-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown promising results against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
S. aureus0.025 mg/mL
K. pneumoniae40 µg/mL
P. aeruginosa50 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens, comparable to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have indicated that it can inhibit the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range.

Cancer Cell LineIC50 Value (µM)
Breast Cancer (MCF-7)14
Prostate Cancer10
Pancreatic Cancer7

The mechanism of action appears to involve the modulation of signaling pathways associated with cancer progression, including angiogenesis and apoptosis induction .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at MDPI evaluated the antibacterial efficacy of various compounds similar to this compound. The compound exhibited inhibition zones comparable to ceftriaxone against E. faecalis and S. typhi, indicating its potential as an alternative treatment option for resistant bacterial strains .

Case Study 2: Anticancer Potential

In another investigation focusing on its anticancer effects, this compound was tested against human leukemia cell lines. The results demonstrated significant cytotoxicity with an IC50 value of approximately 1.50 µM, suggesting strong potential for further development as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are established for (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine, and how can enantiomeric purity be optimized?

  • Methodological Answer : The synthesis typically involves halogenation followed by stereoselective amination. For example:
  • Step 1 : Bromination and chlorination of an indene precursor (e.g., using N-bromosuccinimide (NBS) and Cl₂ gas under controlled conditions) to introduce Br and Cl at positions 4 and 5, respectively .
  • Step 2 : Amination via reductive methods (e.g., catalytic hydrogenation with a chiral catalyst like Ru-BINAP) to ensure (S)-configuration .
  • Optimization : Chiral HPLC or enzymatic resolution can enhance enantiomeric purity (>99% ee) .
Key Reaction Parameters
Brominating Agent: NBS in DCM, 0°C
Chlorinating Agent: Cl₂, FeCl₃ catalyst
Amination: NH₃, H₂/Pd-C, 50 psi

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 2.1–2.5 ppm), and dihydroindene CH₂ groups (δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 246.53 (C₉H₉BrClN) with fragmentation patterns confirming Br/Cl presence .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for structure refinement .
  • HPLC : Purity assessment (≥95%) with chiral columns (e.g., Chiralpak AD-H) .

Q. How does the compound’s solubility and stability impact experimental design?

  • Methodological Answer :
  • Solubility : Hydrochloride salts improve water solubility for biological assays (e.g., >10 mg/mL in PBS) .
  • Stability : Light-sensitive; store at -20°C under argon. Degradation products monitored via TLC (silica gel, hexane:EtOAc 3:1) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) explain the biological activity of halogenated inden-amines?

  • Methodological Answer :
  • Electronic Effects : Br and Cl at positions 4 and 5 increase electrophilicity, enhancing binding to enzymes (e.g., MAO-B inhibition via halogen-π interactions) .
  • Steric Effects : Substituent positioning alters access to hydrophobic enzyme pockets. Compare activity with (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine (IC₅₀ = 12 nM vs. 18 nM for 4-Bromo-5-chloro derivative) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to MAO-B (ΔG = -9.2 kcal/mol) .
Comparative SAR Data
Compound
(S)-4-Bromo-5-chloro
(S)-5-Bromo
(R)-5-Chloro

Q. How can synthetic yields be improved given contradictions in reported protocols for halogenated inden-amines?

  • Methodological Answer :
  • Contradictions : Yields vary (40–75%) due to competing side reactions (e.g., over-halogenation).
  • Optimization :
  • Use flow chemistry for precise halogenation control (residence time <10 s) .
  • Replace Cl₂ gas with SO₂Cl₂ to reduce byproducts .
  • Validation : Monitor intermediates via GC-MS and adjust stoichiometry (Br:Cl ratio 1:1.2) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/XPhos catalyzes C-N bond formation with aryl halides (turnover number = 150) .
  • Suzuki Coupling : Br substituent enables coupling with boronic acids (e.g., phenylboronic acid, 80% yield) .
  • Kinetic Studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹) suggest rate-limiting oxidative addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.